molecular formula C16H12O3 B5694715 4-(benzyloxy)-2H-chromen-2-one CAS No. 5310-98-5

4-(benzyloxy)-2H-chromen-2-one

Cat. No.: B5694715
CAS No.: 5310-98-5
M. Wt: 252.26 g/mol
InChI Key: OMUVYLYWYONGPG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities. This compound features a benzyloxy group attached to the chromen-2-one core, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism by which 4-(benzyloxy)-2H-chromen-2-one exerts its effects is primarily through the interaction with specific molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity and alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 4-(Benzyloxy)benzaldehyde
  • 4-(Benzyloxy)phenol
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde

Comparison: 4-(Benzyloxy)-2H-chromen-2-one is unique due to its chromen-2-one core, which imparts distinct chemical and biological properties compared to other benzyloxy-substituted compounds. For instance, while 4-(benzyloxy)benzaldehyde is primarily used in fragrance and flavor industries, this compound has broader applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-16-10-15(13-8-4-5-9-14(13)19-16)18-11-12-6-2-1-3-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUVYLYWYONGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967630
Record name 4-(Benzyloxy)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5310-98-5
Record name 4-(Benzyloxy)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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